

# Application Note: UPLC Analysis of Chlorthalidone Impurity G

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Compound of Interest		
Compound Name:	Chlorthalidone Impurity G	
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This document provides a detailed application note and protocol for the analysis of **Chlorthalidone Impurity G** using Ultra-Performance Liquid Chromatography (UPLC). This method is crucial for the quality control and stability testing of Chlorthalidone, an antihypertensive drug.

#### Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the safety and efficacy of the drug product. **Chlorthalidone Impurity G**, chemically known as 3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradation product of Chlorthalidone.[1][2] Regulatory agencies require stringent control of such impurities. Therefore, a robust and sensitive analytical method is essential for the accurate quantification of **Chlorthalidone Impurity G** in bulk drug substances and finished pharmaceutical products.

This application note describes a stability-indicating UPLC method capable of separating Chlorthalidone from its impurities, with a specific focus on the quantification of Impurity G. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.



# **Experimental Protocols Materials and Reagents**

- Chlorthalidone Reference Standard (CRS)
- Chlorthalidone Impurity G Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (Milli-Q or equivalent)

#### Instrumentation

A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.[3][4]

#### **Chromatographic Conditions**

A validated UPLC method for the simultaneous determination of Chlorthalidone and its impurities is detailed below.



Parameter	Condition
Column	Acquity UPLC BEH Shield RP18 (100 x 2.1 mm, 1.7 $\mu$ m)
Mobile Phase A	0.025 M Potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) : Acetonitrile (90:10, v/v)
Mobile Phase B	Acetonitrile: Buffer (pH 4.5) (80:20, v/v)
Gradient Program	Time (min) / %B: 0/20, 2/30, 5/45, 8/55, 10/80, 14/80, 14.1/20, 18/20[5]
Flow Rate	0.3 mL/min[5]
Injection Volume	3 μL[5]
Column Temperature	25°C[5]
Detection Wavelength	220 nm[6]
Diluent	Mobile Phase A and Methanol (50:50, v/v)

#### **Preparation of Solutions**

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Chlorthalidone and Chlorthalidone Impurity G reference standards in the diluent to obtain a known concentration.

Sample Solution: Accurately weigh and dissolve the sample containing Chlorthalidone in the diluent to achieve a target concentration.

## **Forced Degradation Studies**

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7] Chlorthalidone is known to degrade under acidic, alkaline, and oxidative conditions.[7]

Acid Degradation: Reflux the drug substance in 0.1 N HCl.



- Base Degradation: Reflux the drug substance in 0.1 N NaOH.
- Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
- Photolytic Degradation: Expose the drug substance to UV light.

#### **Data Presentation**

The following tables summarize the quantitative data obtained from the UPLC analysis.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (for Chlorthalidone peak)	Not more than 2.0
Theoretical Plates (for Chlorthalidone peak)	Not less than 2000
% RSD of peak areas (n=6)	Not more than 2.0%

Table 2: Method Validation Data for Chlorthalidone Impurity G

Result
0.05 - 2.5
> 0.999
To be determined

Table 3: Retention Time Data



Analyte	Retention Time (min)	Relative Retention Time (RRT)
Chlorthalidone	Approx. 4.1	1.00
Chlorthalidone Impurity G	To be determined	To be determined

## Visualization Experimental Workflow

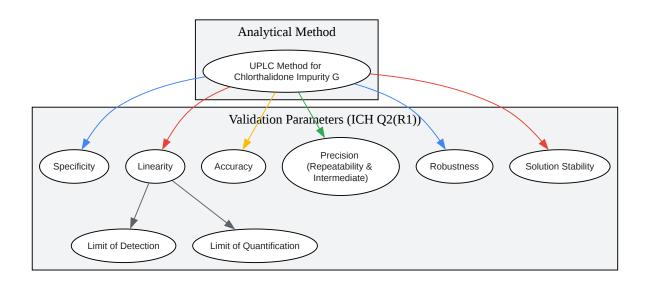


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Caption: UPLC analysis workflow for Chlorthalidone Impurity G.

## **Logical Relationship of Method Validation**





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Caption: ICH validation parameters for the analytical method.

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